molecular formula C20H28O4 B1162840 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol CAS No. 213905-35-2

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol

Cat. No.: B1162840
CAS No.: 213905-35-2
M. Wt: 332.4 g/mol
InChI Key: VVURZXYIXNNJCG-UHFFFAOYSA-N
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Description

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol is a complex organic compound with a unique structure characterized by multiple hydroxyl groups, double bonds, and acetylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as octadecadiene and diynes, which undergo a series of hydroxylation and acetylation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process includes rigorous purification steps to obtain the compound in its pure form, suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
  • 9,17-Octadecadiene-12,14-diyne-1,11,16-triol

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups, double bonds, and acetylene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, a complex organic compound with the molecular formula C20H28O4C_{20}H_{28}O_{4}, is a member of the polyacetylene class of compounds. Its unique structure features multiple double and triple bonds within its aliphatic chain, which contributes to its notable biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H28O4C_{20}H_{28}O_{4}
  • Molar Mass : 332 g/mol
  • Density : 1.061 g/cm³ (predicted)
  • Boiling Point : 494.2 °C (predicted)
  • pKa : 11.63 (predicted)

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms underlying its anticancer effects include:

  • Cell Growth Inhibition : The compound modulates various signaling pathways involved in cell growth and apoptosis. It has been observed to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
  • Interaction with Cellular Targets : Its structural characteristics allow it to interact with cellular membranes, influencing lipid dynamics and potentially affecting the bioavailability of other therapeutic agents.
  • Pathway Modulation : Enrichment analyses have identified significant pathways associated with fatty acid biosynthesis and beta oxidation that are influenced by this compound, suggesting a broader impact on metabolic processes within cells .

The biological activity of this compound is attributed to several key mechanisms:

  • Lipid Dynamics : The compound's interaction with lipid membranes may alter membrane fluidity and permeability, affecting cellular signaling and drug uptake.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is provided below:

Compound NameMolecular FormulaUnique Features
11-Hydroxyundecylenic acidC11H20O3Known for antifungal properties
FalcarinolC15H24O3Exhibits anti-cancer properties; found in carrots
1-DodecyneC12H24Simpler alkyne; used in organic synthesis but lacks complex functionality

The structural uniqueness of this compound enhances its biological activity compared to simpler polyacetylenes or fatty acids.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • A study demonstrated that treatment with this compound led to reduced viability in human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. The study highlighted its potential as a lead compound for further drug development .
  • Another research effort utilized metabolomic profiling to assess changes induced by this compound in various biological systems. The findings suggested significant alterations in lipid metabolism pathways and identified candidate biomarkers for further investigation into its therapeutic effects .

Properties

CAS No.

213905-35-2

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl acetate

InChI

InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3

InChI Key

VVURZXYIXNNJCG-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O

Canonical SMILES

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O

Appearance

Oil

Origin of Product

United States

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